Licorice glycoside C2
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Overview
Description
Preparation Methods
Licorice glycoside C2 is typically extracted from the roots of Glycyrrhiza uralensis using various chromatographic techniques. Common methods include polyamide column chromatography, macroporous resin method, high-performance liquid chromatography, and thin-layer chromatography . Industrial production methods often involve large-scale extraction and purification processes to isolate the compound in high purity.
Chemical Reactions Analysis
Licorice glycoside C2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Licorice glycoside C2 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpene glycosides and their derivatives.
Biology: It is studied for its effects on various biological processes, including cell signaling and gene expression.
Industry: It is used in the development of new pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of licorice glycoside C2 involves multiple molecular targets and pathways. It exerts its effects by modulating various signaling pathways, including those involved in inflammation, oxidative stress, and cell proliferation . The compound interacts with specific receptors and enzymes, leading to changes in gene expression and cellular responses .
Comparison with Similar Compounds
Licorice glycoside C2 is unique among triterpene glycosides due to its specific structure and biological activities. Similar compounds include other triterpene glycosides isolated from licorice, such as licorice-saponins A3 and B2 . These compounds share some biological activities but differ in their specific molecular targets and mechanisms of action .
Properties
Molecular Formula |
C36H38O16 |
---|---|
Molecular Weight |
726.7 g/mol |
IUPAC Name |
[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-[(2S)-7-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H38O16/c1-46-27-12-18(2-10-23(27)39)3-11-29(41)47-16-36(45)17-48-35(33(36)44)52-32-31(43)30(42)28(15-37)51-34(32)49-21-7-4-19(5-8-21)25-14-24(40)22-9-6-20(38)13-26(22)50-25/h2-13,25,28,30-35,37-39,42-45H,14-17H2,1H3/b11-3+/t25-,28+,30+,31-,32+,33-,34+,35-,36+/m0/s1 |
InChI Key |
GSIREHLZHMQJNR-GUEBRSMLSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@]2(CO[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3OC4=CC=C(C=C4)[C@@H]5CC(=O)C6=C(O5)C=C(C=C6)O)CO)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2(COC(C2O)OC3C(C(C(OC3OC4=CC=C(C=C4)C5CC(=O)C6=C(O5)C=C(C=C6)O)CO)O)O)O)O |
Origin of Product |
United States |
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